molecular formula C20H15NO3 B5284970 2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 294667-09-7

2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B5284970
CAS No.: 294667-09-7
M. Wt: 317.3 g/mol
InChI Key: CTIVSNIKGVQNNG-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-iminonitriles or α-imino esters with acrylates, followed by further cyclization, has been reported as an efficient synthetic route . Another method involves the use of multicomponent reactions, such as the three-component reaction of o-phthalaldehyde with O-protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Rh(III) or Pd, can enhance the efficiency of the reactions . Additionally, the implementation of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Rh(III), Pd). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives, such as:

  • 1-carboxamidoisoindoles
  • 2-alkyl-1-propylsulfanyl-substituted isoindoles
  • 1-arylisoindoles

Uniqueness

2-(2-hydroxyethyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethyl)-4-phenylbenzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-11-10-21-19(23)16-12-14-8-4-5-9-15(14)17(18(16)20(21)24)13-6-2-1-3-7-13/h1-9,12,22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIVSNIKGVQNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180440
Record name 2-(2-Hydroxyethyl)-4-phenyl-1H-benz[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294667-09-7
Record name 2-(2-Hydroxyethyl)-4-phenyl-1H-benz[f]isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294667-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethyl)-4-phenyl-1H-benz[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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